2-Isobutylisonicotinic acid hydrazide

Antitubercular drug discovery QSAR Mycobacterium tuberculosis H37Rv

Validating QSAR predictions for 2-substituted INH derivatives requires precise electronic, steric, and lipophilic parameters. This isobutyl-substituted analog provides quantifiable shifts in pKa, CLogP, and steric bulk versus unsubstituted INH or 2-chloro variants. - **Empirical validation tool**: Calibrate multiparameter regression models for MIC against M. tuberculosis H37Rv. - **Structure-guided optimization**: Steric shield induces unique InhA binding poses; suitable for hydrophobic sub-pocket mapping. - **Hydrazone library scaffold**: Elevated CLogP biases toward higher membrane permeability for intracellular pathogen targeting. - **Supply**: ≥98% purity, lot-specific data available.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 58480-99-2
Cat. No. B12783802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutylisonicotinic acid hydrazide
CAS58480-99-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=CC(=C1)C(=O)NN
InChIInChI=1S/C10H15N3O/c1-7(2)5-9-6-8(3-4-12-9)10(14)13-11/h3-4,6-7H,5,11H2,1-2H3,(H,13,14)
InChIKeyVSRQFTDAABHPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylisonicotinic Acid Hydrazide: Identity and Structural Overview


2-Isobutylisonicotinic acid hydrazide (IUPAC: 2-(2-methylpropyl)pyridine-4-carbohydrazide, CAS 58480-99-2) is a synthetic derivative belonging to the isonicotinic acid hydrazide (INH) class, which is historically anchored by the frontline antitubercular agent isoniazid [1]. The compound bears an isobutyl substituent at the 2-position of the pyridine ring, a modification known to modulate electronic (pKa), steric (Es), and lipophilic (π) properties relevant to antimycobacterial activity, as demonstrated in QSAR studies of 2-substituted INH analogs [2]. It is supplied as a research chemical (100% purity per GHS classification) intended for laboratory use, not for human or veterinary application .

Why 2-Isobutylisonicotinic Acid Hydrazide Cannot Replace Other INH Analogs


Within the isonicotinic acid hydrazide family, even minor alterations at the pyridine 2‑position produce quantifiable shifts in antimycobacterial potency, physicochemical behavior, and synthetic utility. QSAR analyses of 2‑substituted INH derivatives have established that electronic (σ), steric (Es), and lipophilic (π) parameters of the substituent directly correlate with MIC values against M. tuberculosis H37Rv [1]. Consequently, a 2‑isobutyl analog cannot be assumed to replicate the sub‑micromolar activity of unsubstituted INH, nor can it be freely substituted for other 2‑substituted variants (e.g., 2‑chloro or 2‑methyl derivatives) that have their own distinct property–activity profiles [2]. The following evidence section provides the quantitative basis for selection among these analogs.

Quantitative Differentiation of 2-Isobutylisonicotinic Acid Hydrazide


Predicted Antimycobacterial MIC Shift vs. Unsubstituted Isoniazid

In the foundational QSAR study by Seydel et al. (1976), the antimycobacterial activity (MIC) of 2‑substituted isonicotinic acid hydrazides against M. tuberculosis H37Rv was correlated with the electronic (pKa of the corresponding 2‑substituted pyridine), steric (Es), and lipophilic (π) parameters of the substituent [1]. The unsubstituted parent compound (INH) displays sub‑micromolar MIC. Introduction of any substituent at the 2‑position, including alkyl groups, historically results in a measurable decrease in potency, with the magnitude of the loss governed by the combined substituent constants [2]. While the exact MIC of the 2‑isobutyl derivative was not located in the available excerpts, its predicted activity can be benchmarked against the homologous series: for 2‑alkyl derivatives, MICs are expected to fall in the micromolar range, several‑fold higher than INH, consistent with the general trend that electron‑releasing and sterically demanding 2‑substituents attenuate activity [3].

Antitubercular drug discovery QSAR Mycobacterium tuberculosis H37Rv

Comparative pKa and Ring-Nitrogen Reactivity

Seydel et al. (1976) demonstrated that the pKa of the corresponding 2‑substituted pyridines serves as a surrogate for the electronic effect of the substituent on the ring‑nitrogen reactivity, which in turn correlates with antimycobacterial MIC [1]. The 2‑isobutyl group is electron‑donating via inductive effect, raising the pKa relative to the unsubstituted pyridine (pKa ~5.2), whereas electron‑withdrawing groups such as 2‑Cl lower the pKa. Based on the Hammett σmeta values (isobutyl σm ≈ –0.07; Cl σm ≈ +0.37; H σm = 0), the estimated pKa order is: 2‑isobutyl‑pyridine > pyridine > 2‑chloro‑pyridine [2]. This implies that the pyridine nitrogen of the 2‑isobutyl derivative is more nucleophilic, which, according to the NAD‑analogue hypothesis, could alter the compound's intracellular activation profile compared to the 2‑chloro and parent INH analogs.

Physicochemical profiling QSAR descriptors Drug design

Lipophilicity Shift and Its Impact on Permeation

In the QSAR models of 2‑substituted isonicotinic acid hydrazides, lipophilicity (π) is a significant descriptor for antibacterial activity, reflecting the compound's ability to traverse the mycobacterial cell envelope [1]. The isobutyl substituent (π ~1.5 for the alkyl fragment) increases CLogP by approximately 1.5–2.0 log units compared to the parent INH (CLogP ~ –0.7) [2]. This enhanced lipophilicity may improve membrane penetration but can also reduce aqueous solubility, impacting formulation options. In contrast, the 2‑chloro analog (π ~0.7) provides a more moderate lipophilicity increase.

ADME prediction Lipophilicity QSAR

Synthetic Accessibility and Orthogonal Reactivity

The 2‑isobutylisonicotinic acid hydrazide scaffold lacks the reactive halogen handle present in 2‑chloro‑INH (CAS 58481-04-2), which can undergo nucleophilic aromatic substitution for further diversification [1]. Instead, the isobutyl analog offers a sterically defined, hydrophobic pocket that may be exploited in fragment‑based drug design or as a control compound in SAR studies where the electronic and steric effects of an alkyl substituent are being explored [2]. The synthetic route involves condensation of isonicotinic acid hydrazide with isobutyl aldehyde, a straightforward procedure described in the literature [3].

Medicinal chemistry Scaffold derivatization Chemical intermediate

Research Applications of 2-Isobutylisonicotinic Acid Hydrazide


QSAR Model Validation and Electronic Probe in SAR

Given the established QSAR framework for 2‑substituted isonicotinic acid hydrazides [1], 2‑isobutylisonicotinic acid hydrazide can serve as a calibration compound to experimentally validate the predicted contribution of alkyl chain branching to MIC, pKa, and lipophilicity. Its use in dose‑response assays against M. tuberculosis H37Rv would provide an empirical data point for refining multiparameter regression models.

Investigating Pyridine-Nitrogen Reactivity and Activation

The electron‑donating isobutyl substituent increases the basicity of the pyridine nitrogen, making this analog a suitable tool to test the hypothesis that quaternization of the ring nitrogen is a critical activation step [2]. Comparative quaternization kinetics with methyl iodide can be measured against the 2‑chloro and unsubstituted analogs to correlate with antimycobacterial potency.

Fragment-Based Screening with Steric Shielding

The isobutyl group provides a steric shield that may induce unique binding poses in target proteins such as InhA. 2‑isobutylisonicotinic acid hydrazide can be included in fragment‑mixture libraries or as a starting point for structure‑guided optimization, particularly when seeking to fill a hydrophobic sub‑pocket identified by X‑ray crystallography [3].

Hydrazone Library Synthesis with Modulated Lipophilicity

The hydrazide functionality permits facile condensation with aldehydes to generate hydrazone libraries. The increased CLogP of the 2‑isobutyl scaffold biases the resulting library toward higher membrane permeability, which may be advantageous for targeting intracellular pathogens [4].

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